2-Amino-6-cyclopropyl-4-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-cyclopropyl-4-(trifluoromethyl)pyrimidine is a chemical compound characterized by its unique structure, which includes an amino group, a cyclopropyl group, and a trifluoromethyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-cyclopropyl-4-(trifluoromethyl)pyrimidine typically involves multiple steps, starting with the formation of the pyrimidine ring. One common method is the cyclization of appropriate precursors, such as amines and diketones, under acidic or basic conditions. The cyclopropyl group can be introduced through cyclopropanation reactions, while the trifluoromethyl group can be added using reagents like trifluoromethylating agents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-cyclopropyl-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro compounds.
Reduction: The compound can be reduced to form amines or other derivatives.
Substitution: The pyrimidine ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides and electrophiles like alkyl halides can be used in substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Various amine derivatives.
Substitution: Substituted pyrimidines with different functional groups.
Scientific Research Applications
2-Amino-6-cyclopropyl-4-(trifluoromethyl)pyrimidine has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound may serve as a probe in biological studies to understand cellular processes and interactions.
Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Its unique properties make it useful in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism by which 2-Amino-6-cyclopropyl-4-(trifluoromethyl)pyrimidine exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
2-Amino-4-(trifluoromethyl)pyrimidine: Similar structure but lacks the cyclopropyl group.
4-Amino-2-(trifluoromethyl)benzonitrile: Contains a benzonitrile group instead of a pyrimidine ring.
Uniqueness: 2-Amino-6-cyclopropyl-4-(trifluoromethyl)pyrimidine is unique due to the presence of the cyclopropyl group, which can impart different chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Properties
Molecular Formula |
C8H8F3N3 |
---|---|
Molecular Weight |
203.16 g/mol |
IUPAC Name |
4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C8H8F3N3/c9-8(10,11)6-3-5(4-1-2-4)13-7(12)14-6/h3-4H,1-2H2,(H2,12,13,14) |
InChI Key |
JNFXUYYFDNQISS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NC(=N2)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.